molecular formula C20H27NO B291741 N-(2-naphthyl)decanamide

N-(2-naphthyl)decanamide

Cat. No.: B291741
M. Wt: 297.4 g/mol
InChI Key: LOYQOMLASCJZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Naphthyl)decanamide is a synthetic amide derivative featuring a decanoyl chain (10-carbon aliphatic group) linked to a 2-naphthylamine moiety.

Properties

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

N-naphthalen-2-yldecanamide

InChI

InChI=1S/C20H27NO/c1-2-3-4-5-6-7-8-13-20(22)21-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3,(H,21,22)

InChI Key

LOYQOMLASCJZIE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Characteristics

The table below compares N-(2-naphthyl)decanamide with key analogs based on molecular formulas, substituents, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (hypothetical) C₂₀H₂₅NO 295.42 2-naphthyl, decanamide
N-Vanillyldecanamide C₁₈H₂₉NO₃ 307.43 4-hydroxy-3-methoxybenzyl, decanamide
Compound 7 (adamantane-phenyl derivative) C₆₂H₁₀₃O₈N₆ 1,055.80 Adamantane, phenyl, decanamide
N-(β-d-Glucopyranosyl)-3-(2-naphthyl)propenoic amide C₂₃H₂₇NO₈ 445.46 β-d-glucopyranosyl, 2-naphthyl
Hydroxyethyl myristyl oxyhydroxypropyl decanamide C₂₉H₅₉NO₄ 485.78 Hydroxyethyl, myristyl ether

Key Observations :

  • Lipophilicity : this compound’s naphthyl group enhances aromaticity and lipophilicity compared to N-vanillyldecanamide’s polar vanillyl group.
  • Bioactivity: The glucopyranosyl-2-naphthyl analog in shows potent glycogen phosphorylase inhibition (Ki = 3.5 μM), highlighting the role of hydrophilic carbohydrate moieties in enhancing target binding .
Antimicrobial and Biofilm Activity
  • Compound 7 : A dimeric γ-AApeptide with adamantane and phenyl groups demonstrates biofilm disruption, attributed to its amphipathic structure and high molecular weight (1,055.80 g/mol). This suggests that bulky hydrophobic groups enhance antimicrobial activity.
  • N-(β-d-Glucopyranosyl) amides : The 2-naphthyl-propenoic amide derivative’s strong inhibition of glycogen phosphorylase (Ki = 3.5 μM) underscores the importance of combining hydrophobic (naphthyl) and hydrophilic (glucopyranosyl) motifs for enzyme targeting.

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